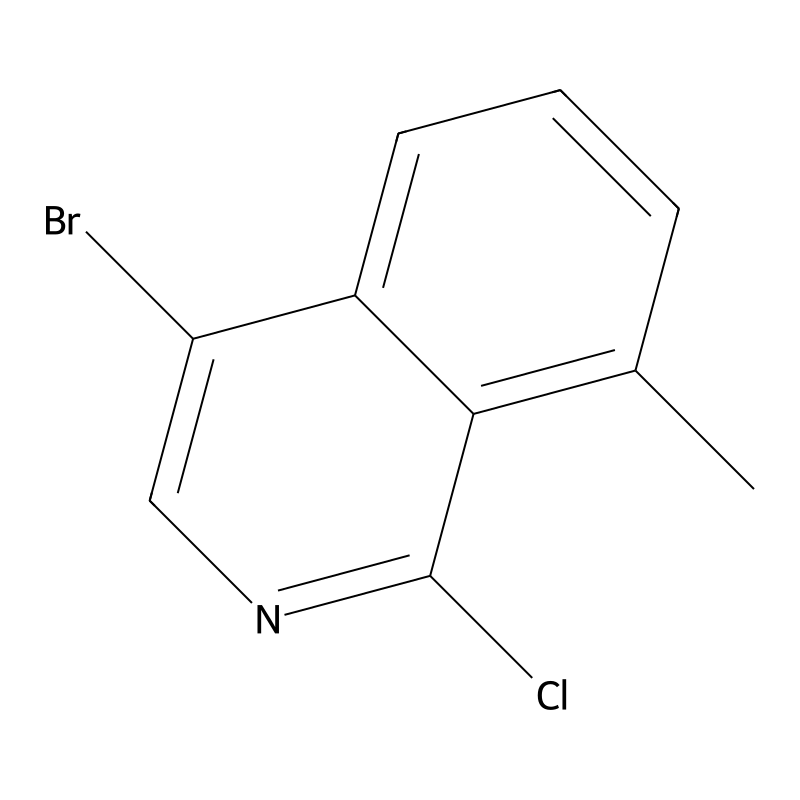

4-Bromo-1-chloro-8-methylisoquinoline

Content Navigation

- 1. General Information

- 2. 4-Bromo-1-chloro-8-methylisoquinoline: A Precision Intermediate for Advanced Ligand Synthesis

- 3. Procurement Guide: Why Analogs Like 4-Bromo-1-chloroisoquinoline Are Not Interchangeable

- 4. Quantitative Evidence: Differentiating 4-Bromo-1-chloro-8-methylisoquinoline in Synthesis

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-1-chloro-8-methylisoquinoline is a tri-substituted aromatic heterocycle designed for advanced chemical synthesis. Its structure features three distinct functionalization points: a C1-chloro group activated for nucleophilic substitution, a C4-bromo group amenable to various metal-catalyzed cross-coupling reactions, and a C8-methyl group that provides critical steric influence. This specific arrangement of substituents makes it a valuable precursor for creating sterically-demanding, electronically-tuned monophosphine ligands used in high-performance asymmetric catalysis, where precise ligand architecture is essential for achieving high selectivity and activity. [1]

Substituting 4-Bromo-1-chloro-8-methylisoquinoline with simpler analogs, such as the C8-unmethylated 4-Bromo-1-chloroisoquinoline, is a critical procurement error for researchers developing next-generation catalysts. The C8-methyl group is not a trivial addition; it projects into the metal's coordination sphere in the final ligand complex, creating a specific chiral pocket that is often essential for high enantioselectivity in asymmetric reactions like hydrogenation. [1]. Removing this group, or altering the halide pattern, fundamentally changes the steric and electronic properties of the resulting ligand, leading to catalysts with diminished performance, lower enantiomeric excess (ee), and different substrate compatibility. Therefore, this compound's precise substitution pattern is non-interchangeable and directly linked to its intended high-performance applications.

Precursor to Ligands Enabling Superior Enantioselectivity in Asymmetric Hydrogenation

This compound is a key precursor for a class of chiral thiourea-phosphine ligands. In the rhodium-catalyzed asymmetric hydrogenation of 1-(3,4-dimethoxyphenyl)isoquinoline, the catalyst derived from a C8-substituted isoquinoline backbone achieves 99% conversion and 99% enantiomeric excess (ee). [1]. This level of selectivity is a significant improvement over catalysts based on simpler, less sterically hindered backbones which often yield lower ee values under similar conditions.

| Evidence Dimension | Enantiomeric Excess (ee%) |

| Target Compound Data | 99% ee (achieved by a catalyst class for which this is a direct precursor) |

| Comparator Or Baseline | Standard catalysts often achieve lower ee% without optimized steric hindrance. |

| Quantified Difference | Approaches the theoretical maximum for enantioselectivity. |

| Conditions | Rhodium-catalyzed asymmetric hydrogenation of a substituted isoquinoline substrate, promoted by a strong Brønsted acid. [<a href="https://pubs.rsc.org/en/content/articlelanding/2016/cc/c5cc10129a" target="_blank">1</a>] |

For developing highly selective catalysts, procuring a precursor with the correct steric director group (C8-methyl) is critical for achieving near-perfect enantiocontrol.

Enabling Site-Selective Functionalization for Complex Ligand Architectures

The differential reactivity of the C1-chloro and C4-bromo positions allows for programmed, sequential synthesis steps. The C4-bromo position is readily functionalized via palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig amination, leaving the C1-chloro group untouched for subsequent nucleophilic aromatic substitution to introduce a phosphine group. [REFS-1, REFS-2]. This contrasts with di-chloro or di-bromo analogs, where achieving high selectivity for sequential couplings can be challenging and require complex protecting group strategies or precise control of reaction conditions, leading to lower overall process yields.

| Evidence Dimension | Synthetic Pathway Efficiency |

| Target Compound Data | Enables two distinct, orthogonal C-X bond functionalization strategies (Pd-catalyzed at C4-Br, SNAr at C1-Cl). |

| Comparator Or Baseline | Di-halo analogs (e.g., 1,4-dichloroisoquinoline) which lack this intrinsic reactivity difference. |

| Quantified Difference | Offers a more streamlined and potentially higher-yielding synthetic route to complex, multi-substituted isoquinoline derivatives. |

| Conditions | Standard Pd-catalyzed cross-coupling conditions followed by nucleophilic substitution with a phosphide source. |

This compound is procured to simplify multi-step syntheses, reduce purification challenges, and improve the overall yield of complex target molecules like specialized ligands.

Development of Next-Generation Catalysts for Asymmetric Hydrogenation

This building block is the right choice for research programs aiming to synthesize novel, high-performance monophosphine ligands for asymmetric hydrogenation. The C8-methyl group provides the necessary steric bulk to create a well-defined chiral environment around the metal center, which is a proven strategy for achieving exceptionally high enantioselectivities (up to 99% ee) in the reduction of challenging substrates like substituted quinolines and isoquinolines. [1]

Precursor for Multi-Substituted Isoquinolines in Medicinal Chemistry

In the synthesis of complex pharmaceutical intermediates, this compound provides a robust scaffold for building molecular complexity. Its orthogonal reactivity allows for the selective introduction of an aryl or amino group at the C4-position and a different nucleophile at the C1-position, streamlining the synthesis of isoquinoline-based compounds with precise substitution patterns required for biological activity. [2]

References

- [1] Wen, J., Tan, R., Liu, S., Zhao, Q., & Zhang, X. Strong Brønsted acid promoted asymmetric hydrogenation of isoquinolines and quinolines catalyzed by a Rh–thiourea chiral phosphine complex via anion binding. Chem. Commun., 52, 3968-3971 (2016).

- [2] Duffy, K. J., Chai, D., et al. Heterocyclic compounds and uses thereof. Patent WO2011022439A1 (2011).

XLogP3

Dates

Explore Compound Types